molecular formula C20H23N3O B263728 N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine

N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine

カタログ番号 B263728
分子量: 321.4 g/mol
InChIキー: DIMRDCFQDBLTCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine, commonly known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.

作用機序

BIBP 3226 acts as a selective antagonist of the N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine Y1 receptor, which is involved in the regulation of food intake, energy balance, and cardiovascular function. By blocking the activity of the N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine Y1 receptor, BIBP 3226 reduces food intake, promotes weight loss, and improves glucose metabolism. Additionally, BIBP 3226 has been shown to reduce blood pressure and improve vascular function by blocking the vasoconstrictive effects of N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine.
Biochemical and Physiological Effects:
BIBP 3226 has been shown to have a number of biochemical and physiological effects, including reducing food intake, promoting weight loss, improving glucose metabolism, reducing blood pressure, and improving vascular function. These effects are mediated by the selective blockade of the N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine Y1 receptor, which regulates a number of key physiological processes.

実験室実験の利点と制限

One of the main advantages of BIBP 3226 is its selectivity for the N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine Y1 receptor, which allows for the specific targeting of this receptor in experimental studies. Additionally, BIBP 3226 has been extensively studied in animal models, and has been shown to have a favorable safety profile. However, one limitation of BIBP 3226 is its relatively low potency, which may limit its effectiveness in certain experimental settings.

将来の方向性

There are a number of potential future directions for the study of BIBP 3226. One area of research could focus on the development of more potent analogs of BIBP 3226, which could improve its effectiveness in experimental studies. Additionally, further research could investigate the potential therapeutic applications of BIBP 3226 in other diseases, such as cancer and neurodegenerative disorders. Finally, the development of novel delivery systems for BIBP 3226 could improve its bioavailability and allow for more targeted delivery to specific tissues or organs.

合成法

BIBP 3226 can be synthesized using a multi-step process that involves the reaction of 3-bromobenzyl alcohol with 3-(1H-imidazol-1-yl)propylamine to form the intermediate compound, 3-(benzyloxy)benzyl-3-(1H-imidazol-1-yl)propylamine. The intermediate compound is then deprotected using hydrogenolysis to yield BIBP 3226.

科学的研究の応用

BIBP 3226 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular diseases. It has been shown to reduce food intake and body weight in animal models of obesity, and to improve glucose metabolism in animal models of diabetes. Additionally, BIBP 3226 has been shown to have a protective effect on the cardiovascular system, reducing blood pressure and improving vascular function.

特性

分子式

C20H23N3O

分子量

321.4 g/mol

IUPAC名

3-imidazol-1-yl-N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C20H23N3O/c1-2-6-18(7-3-1)16-24-20-9-4-8-19(14-20)15-21-10-5-12-23-13-11-22-17-23/h1-4,6-9,11,13-14,17,21H,5,10,12,15-16H2

InChIキー

DIMRDCFQDBLTCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCCN3C=CN=C3

正規SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCCN3C=CN=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。